molecular formula C21H16FN5O2 B5842810 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B5842810
M. Wt: 389.4 g/mol
InChI Key: QXTBVIJNDNCFAJ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical scaffold of significant interest in the development of novel central nervous system (CNS) active agents. As part of the imidazo[2,1-f]purine-2,4-dione chemical class, its structural analogues have been identified as potent and high-affinity ligands for serotonin receptors, particularly the 5-HT 1A subtype, which is a critical target in neuropsychiatric drug discovery . Scientific studies on closely related molecules within this family have demonstrated promising pharmacological profiles, including antidepressant-like and anxiolytic-like activity in preclinical behavioral models, such as the forced swim test in mice . The core imidazo[2,1-f]purine-2,4-dione structure serves as a versatile template for designing long-chain arylpiperazines (LCAPs), a strategy often employed to develop compounds that modulate serotonergic signaling . Researchers value this chemical series for investigating the complex mechanisms of 5-HT 1A receptor partial agonism and functional selectivity across different signaling pathways, including the regulation of adenylyl cyclase and ERK1/2 phosphorylation . This makes it a valuable tool for advancing the understanding of depression neurobiology and for creating new therapeutic candidates with a potentially improved safety profile compared to classical antidepressants .

Properties

IUPAC Name

7-(4-fluorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTBVIJNDNCFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with serotonin receptors and its implications for antidepressant and anxiolytic therapies.

  • Molecular Formula : C22H15F4N5O2
  • Molecular Weight : 457.39 g/mol
  • InChIKey : CFHASAAWLXSEHY-UHFFFAOYSA-N
  • SMILES : c12c(nc3[n]2C=C(c2ccc(F)cc2)N3c2cc(C(F)(F)F)ccc2)N(C)C(N(C1=O)C)=O

The compound exhibits significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These interactions are critical for its potential antidepressant and anxiolytic effects. Molecular docking studies suggest that the presence of specific substituents on the imidazole ring enhances receptor affinity and selectivity, particularly for serotonin receptors .

Antidepressant Activity

Research has shown that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising antidepressant-like effects in animal models. For instance:

  • Compound AZ-853 demonstrated significant antidepressant activity in the forced swim test (FST), attributed to its action as a partial agonist at the 5-HT1A receptor .
  • Compound AZ-861 , structurally similar but with different substituents, showed varied pharmacological profiles but also indicated potential for antidepressant effects through receptor activation .

Anxiolytic Effects

In addition to antidepressant properties, select compounds have exhibited anxiolytic effects. For example, one study indicated that certain derivatives displayed greater anxiolytic activity than diazepam at equivalent dosages . This suggests a multifaceted role for these compounds in managing anxiety disorders alongside depression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity. Compounds with fluorinated arylpiperazinylalkyl derivatives showed enhanced affinity for serotonin receptors while maintaining low inhibitory potency against phosphodiesterase enzymes (PDE4B and PDE10A), which are often implicated in mood regulation .

Study 1: Evaluation of Antidepressant Activity

In a study evaluating various imidazo[2,1-f]purine derivatives, researchers synthesized and screened multiple compounds for their serotonin receptor affinity. The results indicated that certain derivatives displayed high affinity for both 5-HT1A and 5-HT7 receptors, suggesting their potential as lead compounds for developing new antidepressants .

Study 2: Safety Profile Assessment

Another study focused on assessing the safety profiles of two novel derivatives (AZ-853 and AZ-861). Both compounds were evaluated in vivo and demonstrated favorable safety profiles with minimal anticholinergic side effects. However, AZ-853 was noted to induce weight gain and alter lipid metabolism without significantly affecting glucose levels .

Summary of Findings

CompoundActivityKey Findings
AZ-853AntidepressantSignificant activity in FST; partial agonist at 5-HT1A
AZ-861AntidepressantVaried pharmacological profiles; stronger agonistic action
Various DerivativesAnxiolyticGreater efficacy than diazepam in animal models

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of derivatives related to 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance, compounds derived from this structure have been shown to act as partial agonists at the serotonin 5-HT1A receptor. In vivo studies demonstrated that these compounds exhibit significant antidepressant effects in animal models, particularly in forced swim tests (FST) .

Key Findings:

  • Compounds AZ-853 and AZ-861 showed strong agonistic action at the 5-HT1A receptor.
  • Both compounds displayed antidepressant-like activity without significant anticholinergic side effects .

Anxiolytic Properties

In addition to antidepressant effects, derivatives of this compound have also been evaluated for their anxiolytic properties. In preliminary pharmacological studies, certain derivatives exhibited greater anxiolytic effects compared to traditional anxiolytics like diazepam .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitutions
  • Coupling reactions
    These synthetic routes are crucial for producing derivatives with enhanced pharmacological profiles.

Comparative Analysis with Related Compounds

The following table summarizes key features and therapeutic potentials of structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
7-(4-fluorophenyl)-1,3-dimethylimidazo[2,1-f]purineLacks pentyl groupFocused on CNS activity
8-(3-trifluoromethylphenyl)-1H-imidazo[2,1-f]purineContains trifluoromethyl groupEnhanced metabolic stability
6-(pyridin-3-yl)-imidazo[2,1-f]purinePyridine substituentDifferent receptor targeting profile

Case Studies

Several studies have documented the efficacy of derivatives of this compound in treating mood disorders:

  • Study on AZ-853 : Demonstrated significant antidepressant-like activity with minimal side effects in mouse models.
  • Study on AZ-861 : Showed a stronger agonistic action at serotonin receptors compared to AZ-853 but resulted in weight gain after repeated administration .

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity (logP 3–4) balances receptor affinity and metabolic clearance .
  • Piperazine side chains improve solubility but may increase susceptibility to CYP450 oxidation .

Q & A

Basic: What are the critical factors influencing the synthesis yield and purity of this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise optimization of:

  • Reaction conditions : Temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., dichloromethane or ethanol) significantly impact intermediate stability .
  • Catalysts : Palladium-based catalysts or triethylamine may enhance coupling efficiency in aryl-substitution steps .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization in ethanol improve purity. Yield variations (e.g., 40–70%) often arise from competing side reactions, necessitating TLC monitoring .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 433.155 for C23H20FN5O3) and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for assessing biological target interactions .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (IC50 values) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Normalize to DMSO controls .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., KD calculations) .

Advanced: How can computational modeling resolve reaction mechanism ambiguities in its synthesis?

Methodological Answer:

  • Reaction Path Search : Density functional theory (DFT) calculates transition states and intermediates for key steps (e.g., imidazo-purine cyclization) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize activation energy .
  • Machine Learning : Predicts optimal catalysts or solvents using datasets from analogous purine derivatives .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Dose-Response Replication : Validate EC50/IC50 values across ≥3 independent experiments with blinded analysis .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
  • Structural Analog Comparison : Test derivatives (e.g., varying fluorophenyl or methyl groups) to isolate structure-activity relationships (SAR) .

Advanced: What strategies improve in vivo bioavailability and reduce toxicity?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
    • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethylation sites) .
  • Toxicity Mitigation :
    • hERG Assay : Screen for cardiac ion channel inhibition (IC50 >10 µM preferred) .
    • Acute Toxicity : Dose escalation in rodents (10–100 mg/kg) with histopathology post-mortem .

Advanced: How can structural modifications address poor solubility without compromising activity?

Methodological Answer:

  • Polar Group Introduction : Add hydroxypropyl or methoxyethyl chains to the imidazo-purine core (e.g., 3-hydroxypropyl derivatives in ) .
  • Prodrug Design : Synthesize phosphate esters or glycosides for pH-dependent release in target tissues .
  • Co-Crystallization : Co-formulate with succinic acid to improve crystallinity and dissolution rates .

Advanced: What computational tools predict off-target interactions and binding kinetics?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Glide screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with fluorophenyl groups) using MOE or Discovery Studio .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl/fluoro substitutions .

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